molecular formula C20H26ClN5O B15120680 4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B15120680
M. Wt: 387.9 g/mol
InChI Key: GPFWVZGZPSECQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a pyrimidine derivative). The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or neurodegeneration .

Properties

Molecular Formula

C20H26ClN5O

Molecular Weight

387.9 g/mol

IUPAC Name

4-[6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H26ClN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3

InChI Key

GPFWVZGZPSECQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.